molecular formula C12H10ClNO3S B375377 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide CAS No. 63301-13-3

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B375377
CAS No.: 63301-13-3
M. Wt: 283.73g/mol
InChI Key: MILGMZVNWOEDPJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS 63301-13-3) is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.731 g/mol . This benzenesulfonamide derivative features both sulfonamide and phenolic hydroxyl functional groups, a structure known to be of significant interest in medicinal chemistry and chemical biology research. The compound's structural characteristics, such as the gauche torsions of the C—SO2—NH—C segment and the dihedral angles between the aromatic rings, have been studied through crystallography, revealing its propensity to form inversion-related dimers in the solid state via N—H⋯O hydrogen bonds . Researchers value this chemical as a potential synthetic intermediate or building block for developing more complex molecules, including those with potential biological activity. Sulfonamide-based compounds are a well-known class in pharmaceutical sciences, often explored for various therapeutic targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGMZVNWOEDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Chlorobenzene

The primary intermediate, CBSCl, is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A molar ratio of 1:1.6:3.2 (chlorobenzene:ClSO₃H:SOCl₂) at 45–60°C produces CBSCl with minimal excess reagents. The reaction mechanism proceeds through electrophilic substitution, where ClSO₃H acts as the sulfonating agent, and SOCl₂ facilitates the conversion of sulfonic acid intermediates to sulfonyl chlorides.

Key Reaction Parameters:

  • Temperature : 45–60°C to prevent decomposition of intermediates.

  • Solvent : Halogenated aliphatic hydrocarbons (e.g., dichloroethane) enhance reaction efficiency.

  • Byproduct Management : Gaseous HCl and SO₂ are scrubbed using aqueous alkali solutions, yielding recyclable bisulfite and hydrochloric acid.

Post-reaction, CBSCl is isolated via vacuum distillation, achieving >95% purity. Residual 4,4'-dichlorodiphenyl sulfone (1–3% byproduct) is removed during subsequent steps.

Formation of the Sulfonamide Bond

Reaction of CBSCl with 4-Aminophenol

The sulfonamide bond is formed by reacting CBSCl with 4-aminophenol in a two-phase system (aqueous-organic). A representative procedure involves:

  • Base Addition : Aqueous NaOH (3–10% w/v) maintains pH 8–10 to neutralize HCl generated during the reaction.

  • Stoichiometry : A 1:1 molar ratio of CBSCl to 4-aminophenol ensures complete conversion. Excess base prevents protonation of the amine nucleophile.

  • Temperature : 20–40°C to balance reaction rate and side-product formation.

Example Protocol:

  • Dissolve 4-aminophenol (1.09 g, 10 mmol) in 20 mL H₂O containing 2 mL 10% NaOH.

  • Add CBSCl (2.15 g, 10 mmol) dissolved in 10 mL dichloromethane dropwise over 30 minutes.

  • Stir for 2–3 hours, monitor pH (maintain 8–10 with NaOH), and extract the organic layer.

  • Acidify the aqueous phase with HCl to precipitate the product.

Yield : 85–92% after recrystallization from ethanol-water.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial processes utilize continuous reactors to enhance scalability. Key adaptations include:

  • Automated pH Control : In-line sensors adjust NaOH addition dynamically, reducing reagent waste.

  • Solvent Recovery : Dichloroethane is distilled and reused, lowering production costs.

  • Byproduct Utilization : 4,4'-Dichlorodiphenyl sulfone is isolated and repurposed as a polymer additive.

Economic and Ecological Benefits:

  • Waste Reduction : Closed-loop scrubbing systems convert >99% of HCl/SO₂ emissions into marketable byproducts.

  • Energy Efficiency : Microwave-assisted heating reduces reaction times by 40% compared to conventional methods.

Purification and Characterization

Crystallization and Filtration

Crude product is dissolved in hot ethanol (60°C) and filtered to remove insoluble byproducts. Cooling to 4°C yields needle-like crystals of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Purity Analysis:

  • Melting Point : 146–148°C (lit. 146°C).

  • HPLC : >99% purity using a C18 column (acetonitrile:H₂O = 70:30).

Challenges and Mitigation Strategies

Hydrolysis of CBSCl

CBSCl is prone to hydrolysis in aqueous media, forming 4-chlorobenzenesulfonic acid. Mitigation strategies include:

  • Anhydrous Conditions : Use of dried solvents and inert atmospheres during CBSCl synthesis.

  • Rapid Mixing : Minimize contact time between CBSCl and water during sulfonamide formation.

Isomer Formation

Minor amounts of ortho-substituted sulfonamides may form. Chromatographic separation (SiO₂, ethyl acetate/hexane) achieves >98% isomeric purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation of the hydroxyl group would produce a sulfone .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Agent :
    • The compound serves as a scaffold for designing inhibitors targeting carbonic anhydrase enzymes, which are crucial in anticancer therapies.
    • A study indicated that similar sulfonamide derivatives could induce apoptosis in human cancer cell lines, highlighting their therapeutic potential .
  • Antimicrobial Properties :
    • The sulfonamide structure allows for antimicrobial activity by interfering with bacterial folate synthesis. Research has shown effective inhibition against various pathogens, including Staphylococcus aureus .
    • Comparative studies demonstrate significant antibacterial activity, with IC50 values indicating potent effects against Gram-positive bacteria .

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and its effects on cellular processes. Its role in modulating pathways involved in cancer cell survival makes it a valuable tool for biological research.

Industrial Applications

In industry, 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is employed as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A series of studies have shown that derivatives similar to this compound exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer .
  • Antimicrobial Efficacy :
    • Research indicates that compounds related to this sulfonamide have demonstrated significant antibacterial properties, with a notable study reporting an inhibition rate of over 80% against Staphylococcus aureus at specific concentrations .
  • Biochemical Pathways :
    • The compound's role in disrupting anaerobic glycolysis pathways via CA IX inhibition has been documented, emphasizing its potential as a targeted therapy for solid tumors .

Mechanism of Action

The primary mechanism of action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects in cancer cells and antimicrobial activity against bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following analysis compares 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide with analogous compounds, focusing on structural features , spectral properties , synthetic routes , and biological activities .

Structural and Spectral Comparisons
Compound Name N-Substituent Key Spectral Data (IR, NMR) Reference
This compound 4-Hydroxyphenyl IR : O-H stretch (~3230 cm⁻¹), SO₂ (1334, 1160 cm⁻¹). ¹H NMR : δ 6.74–7.79 (aromatic), hydroxyl proton (broad, ~5–6 ppm)
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl IR : C-O-C (1240 cm⁻¹), SO₂ (1334, 1160 cm⁻¹). ¹H NMR : δ 3.73 (s, OCH₃), 6.74–7.79 (aromatic)
4-Chloro-N-(2-naphthyl)benzenesulfonamide 2-Naphthyl IR : Aromatic C=C (1585 cm⁻¹). ¹H NMR : δ 7.08–7.8 (multiplet, naphthalene protons)
4-Chloro-N-(benzyl)benzenesulfonamide Benzyl IR : Aliphatic C-H (2850–2960 cm⁻¹). ¹H NMR : δ 4.11 (d, CH₂), 7.16–7.75 (aromatic)

Key Observations :

  • This enhances solubility and target interactions in aqueous environments .

Key Observations :

  • The hydroxyphenyl derivative exhibits enzyme inhibition and anticancer activity , likely due to hydrogen bonding with CA active sites .
  • W-15 and MMV665914 demonstrate divergent activities (opioid vs. antiparasitic), highlighting how N-substituents dictate target specificity .

Biological Activity

4-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide (C13H12ClNO3S) is a sulfonamide compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C13H12ClNO3S
  • Molecular Weight : 295.75 g/mol
  • Density : 1.501 g/cm³
  • Boiling Point : 464.5 °C

This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes:

  • Carbonic Anhydrase Inhibition : This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers, including breast cancer. The inhibition of CA IX can disrupt tumor growth and proliferation .
  • Antimicrobial Activity : The sulfonamide structure allows for antimicrobial properties by interfering with bacterial folate synthesis, similar to other known sulfonamides .

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. Studies have reported:

  • IC50 Values : Effective concentrations range from 1.52 to 6.31 μM against these cancer cell lines .
  • Selectivity : The compound exhibits a high selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae was observed at concentrations around 50 μg/mL, achieving up to 80% inhibition compared to control .
  • Biofilm Formation : It also shows potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and properties of related compounds compared to this compound:

Compound NameMolecular FormulaAnticancer Activity (IC50 μM)Antimicrobial Activity (%)
This compound C13H12ClNO3S1.52 - 6.31Up to 80%
4-Chloro-N-(2-hydroxyphenyl)benzenesulfonamideC12H10ClNO3SNot specifiedModerate
4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamideC12H10ClNO3SNot specifiedLow

Case Studies and Research Findings

  • Study on Apoptosis Induction : A significant increase in apoptotic cells was noted when MDA-MB-231 cells were treated with the compound, indicating its potential as an anticancer agent through apoptosis induction .
  • Mechanistic Insights : Molecular docking studies have shown favorable binding interactions between the compound and CA IX, suggesting a strong mechanism for its anticancer activity through enzyme inhibition .
  • Antibacterial Efficacy : Comparative studies revealed that while some derivatives showed moderate antibacterial activity, this compound exhibited superior efficacy against both Gram-positive and Gram-negative bacteria .

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